molecular formula C20H19NO5 B3459209 2-methylpropyl 2-(2-methoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate

2-methylpropyl 2-(2-methoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate

Cat. No.: B3459209
M. Wt: 353.4 g/mol
InChI Key: ASRDPZUJJJXTHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-methylpropyl 2-(2-methoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound features a unique structure that includes a dioxo-dihydro-isoindole core, which is often associated with bioactive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methylpropyl 2-(2-methoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 2-methoxybenzaldehyde with phthalic anhydride to form the isoindole core, followed by esterification with 2-methylpropyl alcohol under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2-methylpropyl 2-(2-methoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group yields a hydroxyl derivative, while reduction of the carbonyl groups results in a dihydroxy compound .

Scientific Research Applications

2-methylpropyl 2-(2-methoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-methylpropyl 2-(2-methoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of inflammatory pathways or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 2-methylpropyl 2-(2-hydroxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate
  • 2-methylpropyl 2-(2-chlorophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate

Uniqueness

2-methylpropyl 2-(2-methoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s ability to interact with specific molecular targets, making it a valuable compound for research and development .

Properties

IUPAC Name

2-methylpropyl 2-(2-methoxyphenyl)-1,3-dioxoisoindole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO5/c1-12(2)11-26-20(24)13-8-9-14-15(10-13)19(23)21(18(14)22)16-6-4-5-7-17(16)25-3/h4-10,12H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASRDPZUJJJXTHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC(=O)C1=CC2=C(C=C1)C(=O)N(C2=O)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-methylpropyl 2-(2-methoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate
Reactant of Route 2
Reactant of Route 2
2-methylpropyl 2-(2-methoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate
Reactant of Route 3
Reactant of Route 3
2-methylpropyl 2-(2-methoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate
Reactant of Route 4
Reactant of Route 4
2-methylpropyl 2-(2-methoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate
Reactant of Route 5
Reactant of Route 5
2-methylpropyl 2-(2-methoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate
Reactant of Route 6
Reactant of Route 6
2-methylpropyl 2-(2-methoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.